molecular formula C12H11NO3 B11885685 8-Ethoxyquinoline-5-carboxylic acid CAS No. 91569-71-0

8-Ethoxyquinoline-5-carboxylic acid

Cat. No.: B11885685
CAS No.: 91569-71-0
M. Wt: 217.22 g/mol
InChI Key: SHCQGJZZTKSOIB-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 5th position of the quinoline ring make this compound unique and interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the alkylation of quinoline derivatives with ethyl groups under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted processes to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly, reducing the need for harsh reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of 8-ethoxyquinoline-5-carboxaldehyde or this compound.

    Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-5-carboxylic acid.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-ethoxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 8-Ethoxyquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound for further research.

Properties

CAS No.

91569-71-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-ethoxyquinoline-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-5-9(12(14)15)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15)

InChI Key

SHCQGJZZTKSOIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)C(=O)O)C=CC=N2

Origin of Product

United States

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